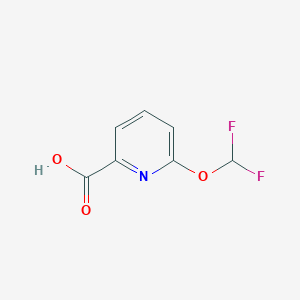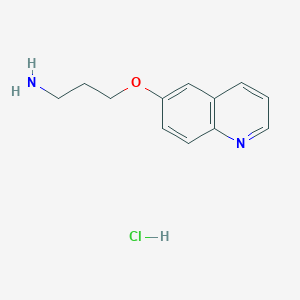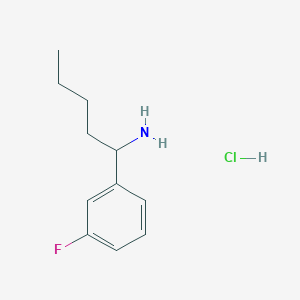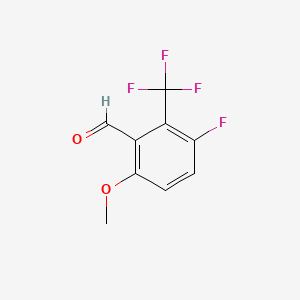
4-Fluoro-3-methyl-5-(trifluoromethyl)benzylamine
描述
4-Fluoro-3-methyl-5-(trifluoromethyl)benzylamine is an organic compound with the molecular formula C9H9F4N. It is a fluorinated benzylamine derivative, characterized by the presence of both fluoro and trifluoromethyl groups on the benzene ring.
作用机制
Target of Action
It is known that this compound is an aryl fluorinated building block , which suggests that it may interact with a variety of biological targets depending on the specific context of its use.
Mode of Action
It is known to be employed as an amine to generate different trityl-based pro-tags, by treating with activated carboxyl group-containing trityl synthons . This suggests that it may act as a nucleophile in these reactions, forming bonds with electrophilic carbon atoms.
Biochemical Pathways
It is known to be used in the synthesis of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives , suggesting that it may play a role in biochemical pathways involving these compounds.
Pharmacokinetics
It is classified as a flammable liquid and is known to cause severe skin burns and eye damage
Result of Action
Given its reactivity and potential for causing tissue damage
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Fluoro-3-methyl-5-(trifluoromethyl)benzylamine. For instance, it is recommended to be stored in a well-ventilated place, kept cool, and locked up . These precautions suggest that exposure to heat, light, or certain chemical substances could potentially degrade the compound or enhance its reactivity.
生化分析
Biochemical Properties
4-Fluoro-3-methyl-5-(trifluoromethyl)benzylamine plays a role in various biochemical reactions, primarily due to its ability to interact with enzymes and proteins. The fluorine atoms in its structure can enhance its binding affinity to certain biomolecules, making it a valuable tool in studying enzyme kinetics and protein-ligand interactions. For instance, it has been used to generate trityl-based pro-tags by treating with activated carboxyl group-containing trityl synthons . This interaction highlights its potential in modifying and tagging biomolecules for further biochemical analysis.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The presence of fluorine atoms can affect the compound’s ability to penetrate cell membranes and interact with intracellular targets. Studies have shown that it can cause severe skin burns and eye damage, indicating its potential cytotoxic effects
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to enzymes and proteins, potentially inhibiting or activating their functions. The fluorine atoms in its structure can enhance its binding affinity to certain biomolecules, making it a valuable tool in studying enzyme kinetics and protein-ligand interactions. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins. The exact molecular mechanisms of its action are still being elucidated, but its unique structural properties make it a promising compound for biochemical research .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial factors in its application. Over time, the compound may undergo degradation, affecting its efficacy and interactions with biomolecules. Studies have shown that it is a combustible liquid and can cause severe skin burns and eye damage, indicating its potential instability under certain conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal effects, while higher doses can lead to toxic or adverse effects. Studies have shown that it can cause severe skin burns and eye damage, indicating its potential toxicity at high doses . Threshold effects and specific dosage ranges for safe and effective use in animal models are still being determined, but its cytotoxic properties suggest caution in its application.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The fluorine atoms in its structure can influence its metabolism, potentially affecting metabolic flux and metabolite levels. Its interactions with specific enzymes and cofactors are still being studied, but its unique structural properties suggest that it may play a role in modifying metabolic pathways and influencing biochemical reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its structural properties. The presence of fluorine atoms can affect its ability to penetrate cell membranes and interact with intracellular targets. It may interact with transporters and binding proteins, influencing its localization and accumulation within cells. Studies have shown that it is a combustible liquid and can cause severe skin burns and eye damage, indicating its potential cytotoxic effects .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The presence of fluorine atoms can influence its targeting signals and post-translational modifications, directing it to specific compartments or organelles within the cell. Its interactions with intracellular targets and its potential cytotoxic effects suggest that it may localize to specific subcellular regions, influencing cellular processes and biochemical reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-methyl-5-(trifluoromethyl)benzylamine typically involves the reaction of 4-fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
化学反应分析
Types of Reactions
4-Fluoro-3-methyl-5-(trifluoromethyl)benzylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitro or nitrile derivatives.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Nitro or nitrile derivatives.
Reduction: Primary amines or alcohols.
Substitution: Various substituted benzylamine derivatives.
科学研究应用
4-Fluoro-3-methyl-5-(trifluoromethyl)benzylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and specialty chemicals
相似化合物的比较
Similar Compounds
4-Fluorobenzylamine: Similar structure but lacks the trifluoromethyl group.
3-Fluoro-5-(trifluoromethyl)benzylamine: Similar structure but with different substitution pattern on the benzene ring
Uniqueness
4-Fluoro-3-methyl-5-(trifluoromethyl)benzylamine is unique due to the presence of both fluoro and trifluoromethyl groups, which impart distinct chemical and biological properties. These groups enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule in various research and industrial applications .
属性
IUPAC Name |
[4-fluoro-3-methyl-5-(trifluoromethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4N/c1-5-2-6(4-14)3-7(8(5)10)9(11,12)13/h2-3H,4,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URDNLWAWYZBLQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C(F)(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301191302 | |
| Record name | Benzenemethanamine, 4-fluoro-3-methyl-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301191302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373921-00-6 | |
| Record name | Benzenemethanamine, 4-fluoro-3-methyl-5-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373921-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanamine, 4-fluoro-3-methyl-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301191302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid hydrochloride](/img/structure/B1405258.png)
![[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride](/img/structure/B1405259.png)



![4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1405267.png)





